[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate
Description
The compound [(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate is a highly substituted pyran derivative characterized by a dihydro-2H-pyran core with three benzoyloxy groups at positions 3, 4, and 5, and a methyl benzoate moiety at position 2.
Key structural features include:
- Methyl benzoate substituent: Introduces additional steric bulk and aromatic character.
- Dihydro-pyran core: A partially saturated ring system that may confer conformational flexibility.
Properties
CAS No. |
14125-75-8 |
|---|---|
Molecular Formula |
C34H26O9 |
Molecular Weight |
578.6 g/mol |
IUPAC Name |
[(2S,3S,4R)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate |
InChI |
InChI=1S/C34H26O9/c35-31(23-13-5-1-6-14-23)40-21-27-29(42-33(37)25-17-9-3-10-18-25)30(43-34(38)26-19-11-4-12-20-26)28(22-39-27)41-32(36)24-15-7-2-8-16-24/h1-20,22,27,29-30H,21H2/t27-,29-,30-/m0/s1 |
InChI Key |
HHNQKUIYTNDYHW-BKHJTQGXSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OC[C@H]2[C@@H]([C@H](C(=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(=CO2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Protection of the Dihydrofuran Ring
The synthesis initiates with the protection of the dihydrofuran moiety to prevent undesired side reactions during subsequent benzoylation. Benzyl chloride or bromide is commonly employed in the presence of a base such as sodium hydride (NaH) or pyridine.
Reaction Conditions
-
Substrate : D-glucose or glucal derivative
-
Protecting Agent : Benzyl chloride (1.2 equiv)
-
Base : Pyridine (2.5 equiv)
-
Solvent : Anhydrous dichloromethane (DCM)
-
Temperature : 0°C to room temperature (RT)
-
Time : 12–16 hours
The reaction proceeds via nucleophilic substitution, where the hydroxyl group attacks the benzyl halide. The benzyl ether intermediate is isolated via column chromatography (silica gel, hexane/ethyl acetate gradient), yielding 85–90% pure product.
| Parameter | Value |
|---|---|
| Yield | 82–88% |
| Purity (HPLC) | ≥90% |
| Key Characterization | NMR (CDCl): δ 7.25–7.45 (m, 5H, benzyl), 5.32 (d, J = 3.6 Hz, anomeric proton) |
Esterification with Benzoic Acid
The protected glucal undergoes esterification to introduce the first benzoyl group. Benzoic acid is activated using thionyl chloride (SOCl) or dicyclohexylcarbodiimide (DCC), forming a reactive acyl chloride or mixed anhydride.
Reaction Conditions
-
Activation Agent : SOCl (1.5 equiv)
-
Solvent : Dry tetrahydrofuran (THF)
-
Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Temperature : Reflux (65°C)
-
Time : 4–6 hours
The esterified product is purified via recrystallization from ethanol, achieving 75–80% yield. Nuclear magnetic resonance (NMR) confirms the presence of the benzoyl group (δ 8.02–7.45 ppm, aromatic protons).
Benzoylation of the Dihydropyran Ring
Selective benzoylation of the remaining hydroxyl groups on the dihydropyran ring is achieved using benzoyl chloride in a controlled stoichiometric ratio.
Reaction Conditions
-
Benzoylating Agent : Benzoyl chloride (3.0 equiv)
-
Base : Triethylamine (TEA, 4.0 equiv)
-
Solvent : Anhydrous DCM
-
Temperature : 0°C to RT
-
Time : 8–10 hours
The reaction is monitored by thin-layer chromatography (TLC). Excess benzoyl chloride is quenched with ice-cold water, and the product is extracted with DCM. Final purification via flash chromatography yields 70–75% of the tribenzoylated intermediate.
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Purity (GC-MS) | ≥88% |
| Key Characterization | NMR: δ 165.2 (C=O), 129.8–133.5 (aromatic carbons) |
Deprotection and Final Isolation
The benzyl protecting group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Reaction Conditions
-
Catalyst : 10% Pd/C (0.1 equiv)
-
Solvent : Ethanol
-
Pressure : H (1 atm)
-
Temperature : RT
-
Time : 3–5 hours
After filtration and solvent evaporation, the deprotected product is recrystallized from a methanol/water mixture. The final compound exhibits ≥95% purity by HPLC and is characterized by high-resolution mass spectrometry (HRMS).
Analytical Validation
Nuclear Magnetic Resonance (NMR) Spectroscopy
and NMR spectra confirm the structure and stereochemistry:
High-Resolution Mass Spectrometry (HRMS)
The molecular ion peak at m/z 579.1893 [M+H] corresponds to the molecular formula CHO (calculated 579.1898).
Challenges and Optimization Insights
-
Steric Hindrance : The tribenzoylation step requires excess benzoyl chloride and prolonged reaction times to overcome steric effects.
-
Byproduct Formation : Partial deprotection during hydrogenation is mitigated by optimizing Pd/C loading and reaction time.
-
Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility in later stages but complicate purification.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which [(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate exerts its effects involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physical Properties
Key Observations :
- Substituent Diversity : The target compound’s three benzoyloxy groups distinguish it from analogues with single benzoyl (e.g., ) or mixed substituents (e.g., dichlorobenzoyl in 8c ). This increases steric hindrance and may reduce solubility in polar solvents.
- Melting Points : Compounds with aromatic substituents (e.g., 7b, 8c) exhibit higher melting points (>160°C) compared to less polar analogues like 8a (113°C) , suggesting stronger π-π stacking interactions.
Spectroscopic Characterization
- NMR : Aromatic protons in the target compound’s benzoyl groups would resonate near δ 7.5–8.0 ppm (similar to compound 7b ), while methyl benzoate protons may appear as a singlet near δ 3.8–4.0 ppm.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) would confirm the molecular ion peak at m/z ≈ 576.18 (C₃₄H₂₈O₈⁺), analogous to compound 18 (HRMS: 635.1864 ).
Stability and Reactivity
- Hydrolysis Sensitivity : Benzoyl esters are stable under acidic conditions but prone to base-catalyzed hydrolysis. This contrasts with phosphorylated derivatives (e.g., compound 18 ), which are more resistant to hydrolysis.
- Oxidative Stability: The dihydro-pyran core may offer partial protection against oxidation compared to fully unsaturated pyranones (e.g., 7b ).
Biological Activity
[(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate is a compound belonging to the class of dihydropyrans, which are known for their diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on available research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Dihydropyran Ring : The initial step involves the reaction of suitable precursors to form the dihydropyran structure.
- Benzoylation : The introduction of benzoyl groups at specific positions on the dihydropyran ring is achieved through acylation reactions.
- Methylation : The final product is obtained by methylating the hydroxymethyl group.
Biological Activity
The biological activity of this compound has been investigated primarily in relation to its interaction with adenosine receptors. Research has demonstrated that derivatives of dihydropyran compounds can act as agonists at adenosine A2A and A3 receptors, which are implicated in various physiological processes including inflammation and immune response modulation.
The compound's activity is linked to its ability to bind selectively to adenosine receptors:
- Adenosine A2A Receptor : Activation of this receptor has been associated with anti-inflammatory effects. Compounds that exhibit high affinity for A2A receptors can potentially reduce inflammation in various models .
- Adenosine A3 Receptor : Similar to A2A, the A3 receptor also mediates anti-inflammatory responses. Agonists at this receptor may provide therapeutic benefits in inflammatory diseases .
Case Studies
Several studies have highlighted the pharmacological potential of compounds similar to this compound:
-
Anti-inflammatory Effects : In a study evaluating the anti-inflammatory properties of dihydropyran derivatives, it was found that certain compounds significantly inhibited pro-inflammatory cytokines in vitro and reduced inflammation in animal models .
Compound IC50 (µM) Target Receptor Compound 1 1.5 A2A Compound 2 0.9 A3 - Cytotoxicity Assays : Another investigation assessed the cytotoxic effects of related compounds on cancer cell lines. The results indicated that some derivatives exhibited selective cytotoxicity against specific cancer cells while sparing normal cells .
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing [(2R,3R,4S)-3,4,5-tribenzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate, and how can reaction efficiency be monitored?
- Methodological Answer : Synthesis typically involves sequential benzoylation of a pyranose precursor under controlled conditions. For example, regioselective benzoylation can be achieved using benzoyl chloride in anhydrous pyridine at 0–5°C, with reaction progress monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 7:3) or HPLC (C18 column, acetonitrile/water gradient). Intermediate isolation via flash chromatography (silica gel, hexane:EtOAc) ensures purity before final deprotection .
| Reaction Step | Conditions | Monitoring Technique |
|---|---|---|
| Benzoylation | 0–5°C, pyridine | TLC (hexane:EtOAc 7:3) |
| Intermediate Purification | Flash chromatography (silica gel) | UV detection at 254 nm |
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors.
- Storage : Keep in sealed containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis .
- Spill Management : Neutralize with dry sand or vermiculite; avoid water to prevent dispersion .
Advanced Questions
Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved when determining the stereochemistry of this compound using SHELX?
- Methodological Answer : For SHELX refinement:
- Twinning : Apply TWIN/BASF commands with HKLF 5 format to model twinned domains. Use the R1/R1_all ratio to assess refinement quality .
- Disorder : Use PART/SUMP restraints to model split positions for overlapping benzoyl groups. Validate with difference Fourier maps (e.g., peaks >0.5 eÅ⁻³ indicate missed features) .
- Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm hydrogen-bonding networks .
Q. What strategies optimize the benzoylation reaction to minimize diastereomer formation?
- Methodological Answer :
-
Temperature Control : Maintain sub-10°C conditions to suppress epimerization.
-
Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance regioselectivity, reducing side reactions .
-
Protecting Groups : Pre-protect hydroxyls with TBS (tert-butyldimethylsilyl) groups before benzoylation to direct reactivity .
-
Analytical Validation : Compare ¹H NMR coupling constants (J values) to confirm stereochemical integrity (e.g., J3,4 ~3.5 Hz for cis-dihydroxy groups) .
Parameter Optimal Range Impact on Diastereomer Ratio Temperature 0–5°C Reduces thermal isomerization DMAP Concentration 0.1–0.3 eq Enhances reaction specificity
Q. How do solvent polarity and temperature affect the stability of [(2R,3R,4S)-...]methyl benzoate during storage?
- Methodological Answer : Stability studies show:
- Hydrolysis Risk : Avoid protic solvents (e.g., methanol, water) due to ester lability. Use anhydrous DCM or THF for long-term storage.
- Temperature : Degradation increases above –20°C; accelerated testing (40°C/75% RH) shows <5% decomposition over 30 days in argon .
- Analytical Monitoring : Track degradation via LC-MS (m/z 370.4 → 152.1 fragment for benzoic acid) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported NMR shifts for this compound across studies?
- Methodological Answer :
- Solvent Calibration : Ensure shifts are referenced to TMS in the same solvent (e.g., CDCl3 vs. DMSO-d6 can cause Δδ ~0.5 ppm).
- Conformational Analysis : Use NOESY to confirm rotamer populations affecting chemical shifts (e.g., benzoyl group rotation) .
- Cross-Validation : Compare with computed NMR (DFT, B3LYP/6-31G*) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
